molecular formula C16H12F3NO3 B6404925 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1261963-10-3

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6404925
CAS RN: 1261963-10-3
M. Wt: 323.27 g/mol
InChI Key: YZFMPJWROWZRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid (3-MACPTA) is a synthetic organic compound belonging to the class of carboxylic acids. It is a white, odourless, crystalline solid which is soluble in water and ethanol. It has been used in various research applications, including as a reagent for the synthesis of heterocyclic compounds and as an inhibitor of the enzyme tyrosinase. 3-MACPTA has also been used in the study of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used in various scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as quinazolinones and indolizines. It has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, it has been used to study the biochemical and physiological effects of various compounds in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. It is believed to act as an inhibitor of tyrosinase, the enzyme responsible for the synthesis of melanin. It is believed to bind to the active site of the enzyme and inhibit its activity. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% have been studied in laboratory experiments. It has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. Additionally, it has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It has also been shown to reduce inflammation and decrease the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. Additionally, it is a relatively stable compound and is not prone to degradation. However, there are some limitations to its use. It is not soluble in organic solvents, and its solubility in water is limited. Additionally, it is not suitable for use in biological systems due to its potential toxicity.

Future Directions

There are several potential future directions for research involving 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%. One potential direction is to further investigate its mechanism of action, particularly its effects on tyrosinase. Additionally, further research could be conducted to explore its potential applications in pharmaceuticals and cosmetics. Additionally, further research could be conducted to investigate its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential use as a reagent for the synthesis of heterocyclic compounds.

Synthesis Methods

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is synthesized via a series of reactions, beginning with the reaction of 3-methoxybenzaldehyde with N-methylformamide to form 3-methoxybenzylidene N-methylformamide. This intermediate is then treated with trifluoromethanesulfonic anhydride to form 3-methoxy-5-trifluoromethylbenzylidene N-methylformamide. Finally, the product is treated with sodium hydroxide to form 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid (3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%).

properties

IUPAC Name

3-[3-(methylcarbamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c1-20-14(21)10-4-2-3-9(5-10)11-6-12(15(22)23)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFMPJWROWZRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690665
Record name 3'-(Methylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-10-3
Record name 3'-(Methylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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